![molecular formula C12H17NO4S B14607968 Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- CAS No. 59903-59-2](/img/structure/B14607968.png)
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of an ethylthio group, a nitro group, and two methoxy groups attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions for the synthesis may vary, but common steps include nitration, alkylation, and thioether formation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include nitration using concentrated nitric acid and sulfuric acid, followed by alkylation with ethyl groups and subsequent introduction of methoxy and ethylthio groups under controlled conditions. The choice of catalysts and solvents plays a crucial role in optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylthio and methoxy groups may also contribute to the compound’s overall activity by modulating its chemical reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethyl-4-nitro-: Shares the nitro and ethyl groups but lacks the methoxy and ethylthio groups.
1-Ethyl-4-(ethylthio)benzene: Contains the ethylthio group but lacks the nitro and methoxy groups.
4-Nitroanisole: Contains the nitro and methoxy groups but lacks the ethylthio and ethyl groups.
Uniqueness
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that influences the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
59903-59-2 |
|---|---|
Formule moléculaire |
C12H17NO4S |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
4-(1-ethylsulfanyl-2-nitroethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H17NO4S/c1-4-18-12(8-13(14)15)9-5-6-10(16-2)11(7-9)17-3/h5-7,12H,4,8H2,1-3H3 |
Clé InChI |
BDYQDOUOXMNLBK-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


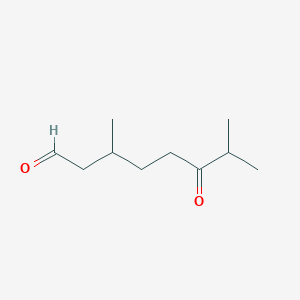
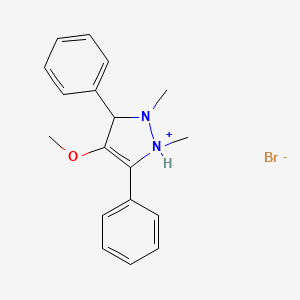
![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)
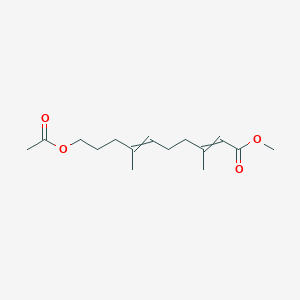
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)

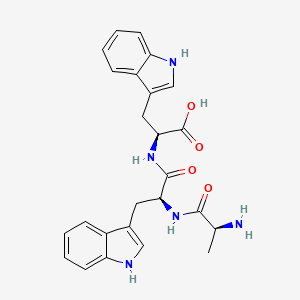


![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
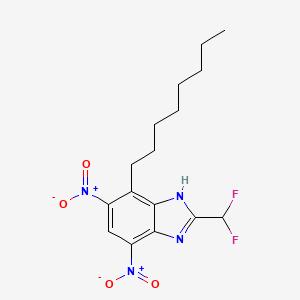
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
